molecular formula C22H21ClN4O2S B2422691 N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189430-66-7

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No. B2422691
CAS RN: 1189430-66-7
M. Wt: 440.95
InChI Key: YUDLSQWMIYGFDM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide and its derivatives have been extensively studied for their antitumor properties. A variety of compounds based on quinazolinone scaffolds, including those similar in structure to the mentioned compound, have shown broad-spectrum antitumor efficiency against various cell lines belonging to different tumor subpanels. These compounds have demonstrated selective activity against specific types of cancer cells, such as renal, lung, and leukemia cancer cell lines (Mohamed et al., 2016); (Al-Suwaidan et al., 2016).

Synthesis and Structural Analysis

The compound and its related structures have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. Studies have focused on the synthesis of various derivatives, exploring the impact of different substituents on the quinazolinone ring and evaluating their biological activities (Shiau et al., 1989); (Hassanzadeh et al., 2019).

Cytotoxic Evaluation

Quinazolinone derivatives have been evaluated for their cytotoxic effects on different cancer cell lines, providing insights into their potential as chemotherapeutic agents. The research has included molecular docking studies to understand the interaction of these compounds with cancer cell receptors (El-Azab et al., 2017); (Berest et al., 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-12(2)18-21(29)27-19(26-18)14-8-4-6-10-16(14)25-22(27)30-13(3)20(28)24-17-11-7-5-9-15(17)23/h4-13,18H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLSQWMIYGFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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